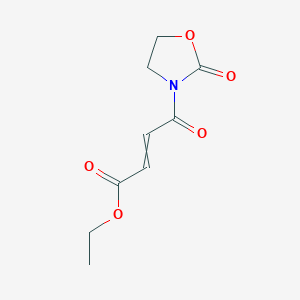
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate is a synthetic organic compound characterized by its unique structure, which includes an oxazolidinone ring and an enone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate typically involves the reaction of ethyl acetoacetate with an appropriate oxazolidinone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) by interfering with the toll-like receptor (TLR) signaling pathways. This inhibition reduces the expression of inflammatory genes, making it a potential candidate for anti-inflammatory therapies .
Comparaison Avec Des Composés Similaires
- Methyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate
- Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
- 4-Hydroxy-2-quinolones
Comparison: this compound is unique due to its specific structural features, such as the combination of an oxazolidinone ring and an enone moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 4-hydroxy-2-quinolones are known for their antimicrobial properties, this compound has shown potential in modulating inflammatory pathways .
Propriétés
Numéro CAS |
138710-30-2 |
|---|---|
Formule moléculaire |
C9H11NO5 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-8(12)4-3-7(11)10-5-6-15-9(10)13/h3-4H,2,5-6H2,1H3 |
Clé InChI |
PURCUCVFIFIHMP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC(=O)N1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



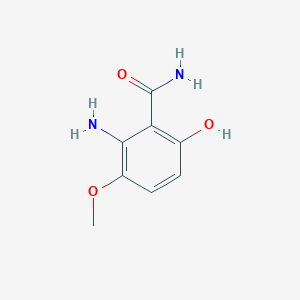



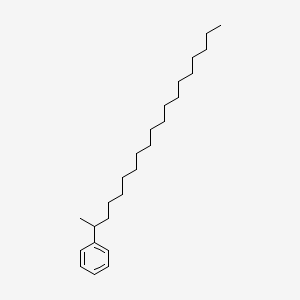
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
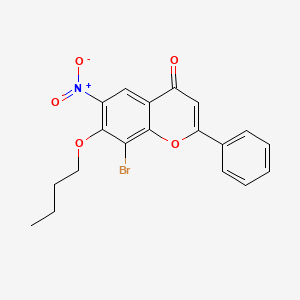
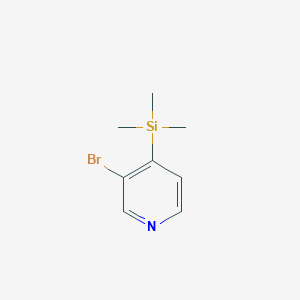
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
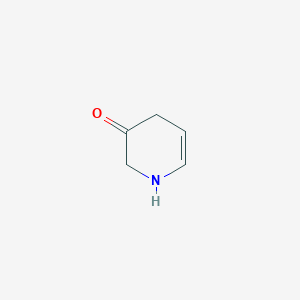
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)

